4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]
Overview
Description
4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]: is a complex organic compound with the molecular formula C25H30N6O2 and a molecular weight of 446.5447 g/mol [_{{{CITATION{{{1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl .... This compound belongs to the class of pyrazolones, which are known for their diverse biological and chemical properties[{{{CITATION{{{_1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the reaction of methylamine with phenylhydrazine to form an intermediate pyrazolone structure[_{{{CITATION{{{1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl .... Subsequent steps may include alkylation and cyclization reactions under controlled conditions to achieve the desired molecular structure[{{{CITATION{{{_1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl ....
Industrial Production Methods
In an industrial setting, the production of this compound is carried out using large-scale reactors with precise temperature and pressure control to ensure high yield and purity[_{{{CITATION{{{_1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl .... The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions[_{{{CITATION{{{_1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophilic substitution reactions can be performed using reagents such as alkyl halides .
Major Products Formed
The major products formed from these reactions include various oxidized , reduced , and substituted derivatives of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways within biological systems. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
This compound is unique compared to other similar pyrazolones due to its specific structural features and chemical properties . Some similar compounds include:
Phenylhydrazine derivatives
Methylated pyrazolones
Substituted pyrazol-3-ones
These compounds share structural similarities but differ in their functional groups and biological activities.
Properties
IUPAC Name |
4-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methyl-methylamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-18-22(24(32)30(28(18)5)20-13-9-7-10-14-20)26(3)17-27(4)23-19(2)29(6)31(25(23)33)21-15-11-8-12-16-21/h7-16H,17H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFDLFMKEPTYLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CN(C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230846 | |
Record name | 4,4'-(Methylenebis(methylimino))bis(1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
810-16-2 | |
Record name | 4,4′-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=810-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Methylenebis(methylimino))bis(1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000810162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC126761 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-(Methylenebis(methylimino))bis(1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-[methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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